![molecular formula C28H34N2O17 B12292345 Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with significant applications in biochemical research. This compound is known for its role in studying enzymatic activities, particularly those involving sialidases (neuraminidases), which are enzymes that cleave sialic acids from glycoproteins and glycolipids .
Preparation Methods
The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol
Chemical Reactions Analysis
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include derivatives with modified functional groups, which can be used for further biochemical studies.
Scientific Research Applications
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a substrate for studying the kinetics and mechanisms of enzymatic reactions involving sialidases.
Biology: The compound is used to investigate the role of sialic acids in cellular processes, including cell signaling and pathogen interactions.
Mechanism of Action
The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with sialidase enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study the enzymatic cleavage of sialic acids. The p-nitrophenyl group serves as a chromogenic marker, enabling the detection and quantification of enzyme activity . The molecular targets include the active sites of sialidase enzymes, and the pathways involved are those related to the hydrolysis of sialic acids from glycoproteins and glycolipids .
Comparison with Similar Compounds
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester can be compared with other similar compounds, such as:
2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid: This compound lacks the tetra-O-acetyl groups and is used similarly as a substrate for sialidase activity assays.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: This compound is used to study beta-glucosaminidase activity and serves as a chromogenic substrate.
5-Bromo-4-chloro-3-indolyl alpha-D-N-acetylneuraminic Acid Sodium Salt: This compound is another substrate for sialidase activity assays, with a different chromogenic group.
The uniqueness of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester lies in its multiple acetyl groups, which can influence its reactivity and interactions with enzymes, making it a versatile tool in biochemical research.
Properties
Molecular Formula |
C28H34N2O17 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36) |
InChI Key |
XHNMNLUMJHINIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


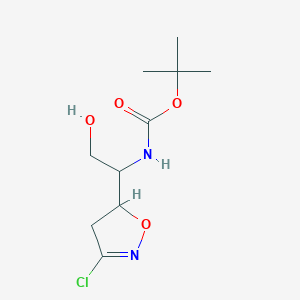
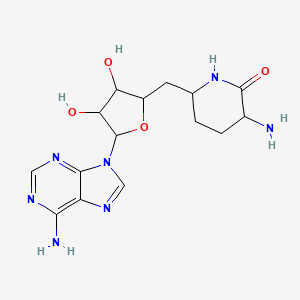
![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
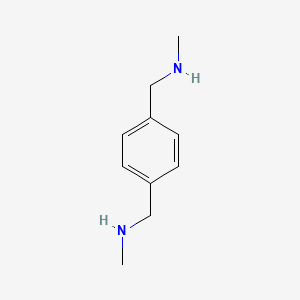
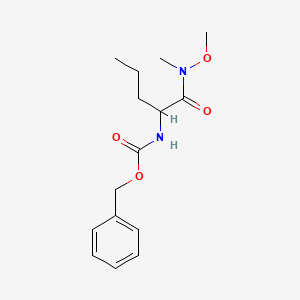

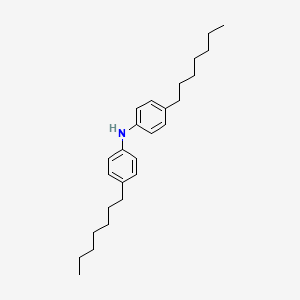

![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

